2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Description

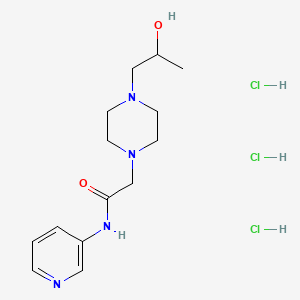

2-(4-(2-Hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 2-hydroxypropyl group and an acetamide linkage to a pyridin-3-yl moiety. The trihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications requiring high bioavailability.

Properties

IUPAC Name |

2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2.3ClH/c1-12(19)10-17-5-7-18(8-6-17)11-14(20)16-13-3-2-4-15-9-13;;;/h2-4,9,12,19H,5-8,10-11H2,1H3,(H,16,20);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRJARMRHZECDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(=O)NC2=CN=CC=C2)O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H19Cl3N4O

- Molecular Weight : 356.67 g/mol

The presence of the piperazine moiety and hydroxyl group plays a significant role in its biological interactions.

Research indicates that compounds similar to 2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide exhibit a variety of mechanisms, primarily involving:

-

Heat Shock Protein 90 (Hsp90) Inhibition :

- Compounds with hydroxyl groups at specific positions on the piperazine ring have been shown to inhibit Hsp90, a critical chaperone protein involved in the stabilization and activation of numerous oncogenic proteins .

- The structure-activity relationship studies indicate that modifications to the piperazine structure can enhance Hsp90 inhibitory activity, making it a candidate for cancer therapeutics.

-

Autotaxin Inhibition :

- Similar compounds have been evaluated for their ability to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which is implicated in various pathological conditions including fibrosis and cancer .

- Inhibiting autotaxin can reduce LPA levels, potentially leading to therapeutic benefits in diseases characterized by excessive fibrosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds:

Case Study 1: Hsp90 Inhibition

A study conducted on a series of piperazine derivatives demonstrated that those with hydroxyl substitutions exhibited significant inhibition of Hsp90. The most promising derivative showed an IC50 value indicative of effective inhibition, suggesting potential for development as an anticancer agent .

Case Study 2: Autotaxin Inhibition in Pulmonary Fibrosis

Another investigation into related compounds revealed that inhibiting autotaxin resulted in decreased LPA levels in mouse models of pulmonary fibrosis. This suggests that compounds targeting this pathway may have therapeutic applications in managing fibrotic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several analogs, including:

- Piperazine core : Common in compounds like Imp. B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) and 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride .

- Acetamide linkage : Present in N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide and analogs from (e.g., compounds 5k–5n) .

- Heterocyclic substituents : The pyridin-3-yl group distinguishes it from compounds with pyridazine (e.g., ) or imidazothiazole moieties (e.g., 5k–5n) .

Physicochemical Properties

Key comparisons are summarized below:

Notes:

- The target compound’s trihydrochloride salt likely increases its polarity and solubility compared to free-base analogs (e.g., 5k–5n) .

- Pyridin-3-yl group contrasts with pyridazine () or imidazothiazole () systems, which may alter receptor binding or metabolic stability .

Pharmacological Potential (Inferred)

While direct activity data are unavailable, structural parallels suggest possible applications:

- Piperazine-acetamide scaffolds are common in serotonin/dopamine receptor modulators.

- Hydroxypropyl group may reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., 5k–5n), favoring peripheral targets .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride?

- Methodological Answer : The synthesis involves three critical steps:

- Amidation : Coupling a pyridine-3-amine derivative with an acetic acid derivative using coupling agents like HBTU or EDCI in solvents such as THF or DMF, under nitrogen atmosphere at room temperature .

- Piperazine Functionalization : Introducing the 2-hydroxypropyl group to the piperazine core via alkylation. This step often requires controlled pH and temperature (e.g., 0–5°C for exothermic reactions) to avoid side products .

- Salt Formation : Treating the free base with hydrochloric acid (3 equivalents) in ethanol or methanol to form the trihydrochloride salt, enhancing aqueous solubility .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., expected m/z 386 for the free base) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amidation and alkylation steps .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, acetonitrile may be prioritized for SN2 reactions based on polarity .

- Feedback Loop : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions iteratively .

Q. How should researchers address contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/MS data with structurally analogous compounds (e.g., piperazine derivatives in and ) to resolve ambiguities in peak assignments .

- Dynamic NMR : Resolve overlapping proton signals by varying temperature (e.g., coalescence temperature studies for conformational dynamics) .

- X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals in solvents like ethanol/water mixtures .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light) and monitor degradation via HPLC. For example, acidic conditions may cleave the amide bond .

- Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) using nephelometry .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.